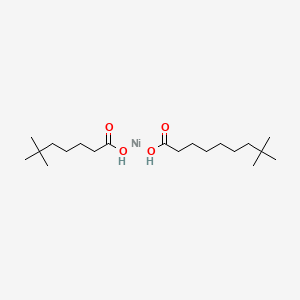

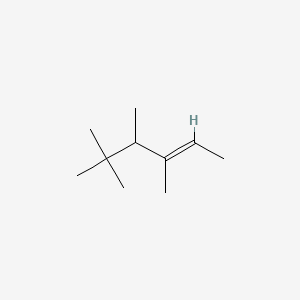

3,4,5,5-Tetramethylhex-2-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,5,5-Tetramethylhex-2-ene: is an organic compound with the molecular formula C10H20 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes four methyl groups attached to a hexene backbone, making it highly branched. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,5-Tetramethylhex-2-ene can be achieved through several methods, including:

Alkylation of Alkenes: One common method involves the alkylation of a suitable alkene precursor with methylating agents under controlled conditions. For example, the reaction of 3,4,5-trimethylhex-2-ene with a methylating agent such as methyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound.

Dehydration of Alcohols: Another method involves the dehydration of a suitable alcohol precursor. For instance, the dehydration of 3,4,5,5-tetramethylhexan-2-ol using a strong acid like sulfuric acid can produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale alkylation processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions and high yields. Catalysts such as zeolites or metal oxides may be used to enhance the reaction efficiency.

化学反応の分析

反応の種類

3,4,5,5-テトラメチルヘキサ-2-エンは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、対応するアルコール、ケトン、またはカルボン酸を生成するために酸化できます。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 3,4,5,5-テトラメチルヘキサ-2-エンの還元により、飽和炭化水素が得られます。この目的には、パラジウム触媒の存在下で水素ガスが頻繁に使用されます。

置換: 3,4,5,5-テトラメチルヘキサ-2-エンの二重結合は、ハロゲンまたはハロゲン化水素との求電子付加反応を起こし、置換生成物を生成することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(水性媒体)、三酸化クロム(酢酸中)。

還元: 炭素担持パラジウム触媒を用いた水素ガス。

置換: 四塩化炭素中の臭素、触媒の存在下での塩化水素。

主な生成物

酸化: 3,4,5,5-テトラメチルヘキサン-2-オール、3,4,5,5-テトラメチルヘキサン-2-オン、3,4,5,5-テトラメチルヘキサン酸。

還元: 3,4,5,5-テトラメチルヘキサン。

置換: 3,4,5,5-テトラメチル-2-ブロモヘキサン、3,4,5,5-テトラメチル-2-クロロヘキサン。

4. 科学研究への応用

3,4,5,5-テトラメチルヘキサ-2-エンは、科学研究においていくつかの用途があります。

化学: アルケン反応性と求電子付加反応のメカニズムの研究におけるモデル化合物として使用されています。

生物学: その誘導体は、抗菌性や抗真菌性などの潜在的な生物活性について研究されています。

医学: 医薬品の合成のための前駆体としての可能性を探る研究が進行中です。

産業: 香料や香味剤など、特殊化学品の製造に使用されています。

科学的研究の応用

3,4,5,5-Tetramethylhex-2-ene has several applications in scientific research:

Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of electrophilic addition reactions.

Biology: Its derivatives are studied for potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

作用機序

3,4,5,5-テトラメチルヘキサ-2-エンの化学反応における作用機序は、その二重結合と様々な試薬との相互作用を伴います。例えば、求電子付加反応では、二重結合は求核剤として働き、求電子種を攻撃して中間カルボカチオンを生成します。これらの中間体は、さらなる反応を起こして最終生成物を生成します。関与する分子標的と経路は、使用する特定の反応と試薬によって異なります。

類似化合物との比較

類似化合物

3,4,5-トリメチルヘキサ-2-エン: 構造は似ていますが、メチル基が1つ少ないです。

3,4,5,5-テトラメチルペンタ-2-エン: 構造は似ていますが、炭素鎖が短いです。

3,4,4,5-テトラメチルヘキサ-2-エン: 構造は似ていますが、メチル基の位置が異なります。

独自性

3,4,5,5-テトラメチルヘキサ-2-エンは、その高度に分岐した構造により、独特の化学的および物理的性質を持つため、独特です。この分岐は、反応性、沸点、および溶解度を、分岐が少ないまたは直鎖状のアルケンと比較して変化させる可能性があります。

特性

CAS番号 |

39083-38-0 |

|---|---|

分子式 |

C10H20 |

分子量 |

140.27 g/mol |

IUPAC名 |

(E)-3,4,5,5-tetramethylhex-2-ene |

InChI |

InChI=1S/C10H20/c1-7-8(2)9(3)10(4,5)6/h7,9H,1-6H3/b8-7+ |

InChIキー |

PSSMIMCIKZSQIG-BQYQJAHWSA-N |

異性体SMILES |

C/C=C(\C)/C(C)C(C)(C)C |

正規SMILES |

CC=C(C)C(C)C(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。